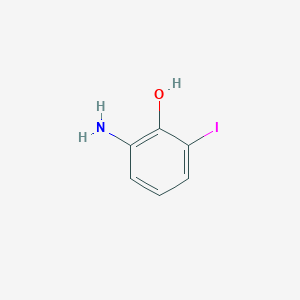

2-Amino-6-iodophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOJOGYKEWTXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315338 | |

| Record name | 2-Amino-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99968-81-7 | |

| Record name | 2-Amino-6-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99968-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-6-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 2-Amino-6-iodophenol, a valuable building block in pharmaceutical and chemical research. Due to the challenges associated with direct regioselective iodination of 2-aminophenol, a two-step pathway commencing with the iodination of 2-nitrophenol followed by the reduction of the nitro group is the most viable and widely applicable approach. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its synthesis, however, is not straightforward. The presence of two activating, ortho-, para-directing groups (hydroxyl and amino) on the same aromatic ring complicates direct iodination, often leading to a mixture of regioisomers and poly-iodinated products. Consequently, a more controlled, multi-step synthesis is generally preferred. This guide focuses on a reliable two-step synthesis involving the preparation of a key intermediate, 2-iodo-6-nitrophenol, and its subsequent chemoselective reduction.

Recommended Synthesis Route: A Two-Step Approach

The most effective and reproducible synthesis of this compound involves two key transformations:

-

Iodination of 2-Nitrophenol: The synthesis begins with the regioselective iodination of commercially available 2-nitrophenol to yield 2-iodo-6-nitrophenol. This step is crucial for establishing the correct substitution pattern.

-

Reduction of 2-Iodo-6-nitrophenol: The nitro group of the intermediate is then selectively reduced to an amine, yielding the final product, this compound. Care must be taken to choose a reduction method that does not affect the iodo-substituent.

This strategic approach, utilizing a nitro group to direct the iodination and for subsequent conversion to the amine, circumvents the challenges of direct functionalization of 2-aminophenol.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the recommended two-step synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-6-nitrophenol

This protocol is adapted from a method for the iodination of substituted phenols using iodine and hydrogen peroxide in an aqueous medium.[1]

Reaction Scheme:

Caption: Iodination of 2-nitrophenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Nitrophenol | 139.11 | 13.91 g | 0.1 |

| Iodine (I₂) | 253.81 | 25.38 g | 0.1 |

| Hydrogen Peroxide (30% w/w) | 34.01 | 11.3 mL | 0.1 |

| Deionized Water | 18.02 | 200 mL | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-nitrophenol (13.91 g, 0.1 mol) and deionized water (200 mL).

-

Stir the mixture to form a suspension.

-

Add iodine (25.38 g, 0.1 mol) to the suspension.

-

Heat the reaction mixture to 50 °C with stirring.

-

Slowly add 30% hydrogen peroxide (11.3 mL, 0.1 mol) dropwise over a period of 30 minutes.

-

Maintain the reaction temperature at 50 °C and continue stirring for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product is collected by vacuum filtration and washed with a cold aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by washing with cold deionized water.

-

The crude product can be purified by recrystallization from ethanol to afford 2-iodo-6-nitrophenol as a yellow solid.

Expected Yield: 70-80%

Step 2: Synthesis of this compound

This protocol employs a classic and reliable method for the chemoselective reduction of an aromatic nitro group using tin(II) chloride dihydrate in the presence of hydrochloric acid.[2][3][4][5][6]

Reaction Scheme:

Caption: Reduction of 2-iodo-6-nitrophenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodo-6-nitrophenol | 265.01 | 26.5 g | 0.1 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 67.7 g | 0.3 |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 100 mL | - |

| Ethanol | 46.07 | 200 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodo-6-nitrophenol (26.5 g, 0.1 mol) in ethanol (200 mL).

-

To this solution, add tin(II) chloride dihydrate (67.7 g, 0.3 mol).

-

Slowly and carefully add concentrated hydrochloric acid (100 mL) to the mixture with stirring. The reaction is exothermic.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

-

Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Expected Yield: 85-95%

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis routes.

| Parameter | Step 1: Iodination | Step 2: Reduction |

| Starting Material | 2-Nitrophenol | 2-Iodo-6-nitrophenol |

| Key Reagents | I₂, H₂O₂ | SnCl₂·2H₂O, HCl |

| Solvent | Water | Ethanol |

| Reaction Temperature | 50 °C | Reflux |

| Reaction Time | 24 hours | 2-3 hours |

| Typical Yield | 70-80% | 85-95% |

| Purification Method | Recrystallization | Column Chromatography |

Alternative Synthesis Routes

While the presented two-step method is the most recommended, other potential routes exist, though they may present greater challenges:

-

Direct Iodination of 2-Aminophenol: As previously mentioned, this route is hampered by a lack of regioselectivity. The use of protecting groups on the amine or hydroxyl functionality could potentially direct the iodination, but this would add extra steps to the synthesis (protection and deprotection), increasing complexity and potentially lowering the overall yield.

-

Nitration of 2-Iodophenol: This approach would involve the initial synthesis of 2-iodophenol, followed by nitration. However, nitration of 2-iodophenol could lead to a mixture of 2-iodo-4-nitrophenol and the desired 2-iodo-6-nitrophenol, requiring chromatographic separation of the isomers.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the iodination of 2-nitrophenol to form 2-iodo-6-nitrophenol, followed by the chemoselective reduction of the nitro group. This approach provides good overall yields and avoids the regioselectivity issues associated with the direct iodination of 2-aminophenol. The detailed protocols and data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 5. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Chemical Chronicle of Iodinated Aminophenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated aminophenols, a class of organic compounds featuring an aminophenol core substituted with one or more iodine atoms, have carved a significant niche in the landscape of medicinal chemistry and drug development. Their unique physicochemical properties, imparted by the presence of the heavy iodine atom, have led to their exploration and application in diverse fields, from medical imaging to targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, chemical history, synthesis, and biological significance of these versatile molecules.

Historical Perspective: From Early Dyes to Modern Medicine

The history of aminophenols themselves dates back to the 19th century, with their initial use primarily in the burgeoning dye industry. The introduction of iodine into these structures, however, marked a pivotal moment, unlocking a new realm of potential applications. While a definitive timeline for the discovery of every iodinated aminophenol is not clearly documented in a single source, their emergence is closely intertwined with the development of synthetic organic chemistry and the quest for novel therapeutic and diagnostic agents.

A significant milestone in the application of iodinated organic compounds was the development of X-ray contrast media.[1][2] While the initial agents were not aminophenol-based, the underlying principle of using iodine's high atomic number to attenuate X-rays paved the way for the exploration of a wide array of iodinated molecules, including those with aminophenol scaffolds. The evolution of these contrast agents from ionic to non-ionic forms was a major advancement in improving patient tolerance, a development that spurred further research into the synthesis and properties of various iodinated aromatic compounds.[3]

Chemical Synthesis of Iodinated Aminophenols

The synthesis of iodinated aminophenols can be achieved through several methodologies, primarily involving electrophilic iodination of an aminophenol precursor or the introduction of an amino group to a pre-iodinated phenol. The regioselectivity of the iodination is a critical aspect of the synthesis, often requiring careful control of reaction conditions and the use of protecting groups.

General Synthetic Strategies

Direct Iodination: This is a common approach where an aminophenol is treated with an iodinating agent. The choice of iodinating agent and reaction conditions determines the degree and position of iodination. Common iodinating agents include iodine monochloride (ICl), N-iodosuccinimide (NIS), and iodine in the presence of an oxidizing agent. To control the regioselectivity and prevent oxidation of the aminophenol, the amino and/or hydroxyl groups are often protected prior to iodination.

Sandmeyer Reaction: For the synthesis of specific isomers, a diazonium salt intermediate can be utilized. An aminophenol can be diazotized and subsequently treated with an iodide salt, such as potassium iodide, to introduce the iodine atom. This method offers good control over the position of iodination.

Reduction of Iodinated Nitrophenols: Another common route involves the nitration of an iodinated phenol followed by the reduction of the nitro group to an amine. This multi-step approach can be advantageous for achieving specific substitution patterns that are difficult to obtain through direct iodination of aminophenols.

Experimental Protocols

Below are detailed methodologies for the synthesis of representative iodinated aminophenols.

Synthesis of 4-Iodophenol from 4-Aminophenol

This procedure details the synthesis of a mono-iodinated phenol from its corresponding aminophenol via a Sandmeyer reaction.[4]

Materials:

-

4-Aminophenol

-

Concentrated Sulfuric Acid

-

Sodium Nitrite

-

Potassium Iodide

-

Copper Bronze

-

Chloroform

-

Sodium Thiosulfate solution (dilute)

-

Ligroin (b.p. 90–110°)

-

Ice

Procedure:

-

Dissolve 109 g (1 mole) of 4-aminophenol in a mixture of 500 g of ice, 500 cc of water, and 65 cc of concentrated sulfuric acid.

-

Cool the solution to 0°C in a freezing mixture and add a solution of 72 g of 95% sodium nitrite in 150 cc of water over one hour with constant stirring.

-

Continue stirring for an additional 20 minutes, then add 20 cc of concentrated sulfuric acid.

-

Pour the resulting diazonium salt solution into an ice-cold solution of 200 g of potassium iodide in 200 cc of water.

-

Add 1 g of copper bronze and warm the mixture slowly on a water bath to 75–80°C until the evolution of nitrogen ceases.

-

After cooling, extract the reaction mixture three times with 165-cc portions of chloroform.

-

Wash the combined chloroform extracts with dilute sodium thiosulfate solution.

-

Remove the chloroform by distillation on a water bath.

-

Distill the residue under reduced pressure, collecting the fraction at 138–140°/5 mm.

-

Recrystallize the product from approximately 2 L of ligroin (b.p. 90–110°) to yield colorless crystals.

Synthesis of 4-Amino-2,3-diiodophenol

This protocol describes a regioselective synthesis of a di-iodinated aminophenol starting from 2,3-diiodophenol.[5]

Step 1: Nitration of 2,3-diiodophenol Materials:

-

2,3-diiodophenol

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Ice bath

Procedure:

-

Dissolve 10 g (29.2 mmol) of 2,3-diiodophenol in 100 mL of glacial acetic acid at room temperature in a 250 mL round-bottom flask.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add a solution of 1.5 mL (35.1 mmol) of concentrated nitric acid (70%) in 10 mL of glacial acetic acid to the cooled solution.

-

Stir the reaction mixture at 0-5 °C for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4-nitro-2,3-diiodophenol.

Step 2: Reduction of 4-Nitro-2,3-diiodophenol Materials:

-

4-Nitro-2,3-diiodophenol

-

Ethanol

-

Iron powder

-

Concentrated Hydrochloric Acid

Procedure:

-

Suspend the dried 4-nitro-2,3-diiodophenol in ethanol in a round-bottom flask.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter to remove the iron salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 4-amino-2,3-diiodophenol.

Synthesis of 2,4,6-Triiodophenol from Phenol

This method describes the direct tri-iodination of phenol.[6][7]

Materials:

-

Phenol

-

Iodine

-

Methanol

-

Concentrated Sulfuric Acid

-

Hydrogen Peroxide (30%)

Procedure:

-

In a three-necked reactor, dissolve 564 g (6 moles) of phenol and 2284 g (18 equivalents) of iodine in 4000 ml of methanol.

-

Add 400 ml of concentrated sulfuric acid and heat the mixture to 60°C.

-

Gradually add 900 ml of 30% hydrogen peroxide while maintaining the temperature between 60 and 65°C.

-

Continue the reaction for 4 to 5 hours at this temperature.

-

Allow the mixture to stand for 24 hours without heating.

-

Filter the formed precipitate and dry it under vacuum.

-

Recrystallize the crude product from hot methanol, then wash with a 3:1 methanol/water mixture.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of selected iodinated aminophenols and related compounds.

| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 4-Iodophenol | 4-Aminophenol | H₂SO₄, NaNO₂, KI, Cu bronze | Water, Chloroform | 69-72 | 94 | [4] |

| 4-Amino-2,3-diiodophenol | 2,3-diiodophenol | 1. HNO₃, Acetic Acid 2. Fe, HCl, Ethanol | Acetic Acid, Ethanol | High (not specified) | Not specified | [5] |

| 2,4,6-Triiodophenol | Phenol | I₂, H₂SO₄, H₂O₂ | Methanol | 43-44 | 158-159 | [6] |

| 2-Amino-4-nitrophenol | 2,4-Dinitrophenol | (NH₄)₂S, NH₄OH | Water | 50-52 | 140-142 | [8] |

Signaling Pathways and Biological Activities

Iodinated aminophenols and related compounds have been shown to exert a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[9] Their mechanisms of action often involve the modulation of key cellular signaling pathways. While direct studies on many specific iodinated aminophenols are limited, research on related compounds provides valuable insights.

Apoptosis Induction

Iodinated contrast media, a class of compounds that includes complex iodinated aromatic structures, have been demonstrated to induce apoptosis in various cell types. This process is often mediated through the mitochondrial pathway, involving caspase activation.

Caption: Iodinated aminophenol-induced apoptosis pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Some studies suggest that iodinated compounds can modulate MAPK signaling, although the specific effects can be cell-type and compound-dependent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Iodophenol synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. EP0147892A2 - Process for preparing and therapeutical applications of the 2,4,6-triiodophenol - Google Patents [patents.google.com]

- 7. WO2004014829A1 - Method of preparing 2, 4, 6-triiodophenol - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

fundamental properties of 2-Amino-6-iodophenol

An In-depth Technical Guide on the Fundamental Properties of 2-Amino-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. Its structure, featuring an aminophenol core with an iodine substituent at the ortho position to the amino group, presents a unique combination of reactive functional groups. This guide provides a comprehensive overview of its fundamental properties, including chemical, physical, and spectroscopic characteristics. Due to the limited availability of experimental data for this specific isomer, this document leverages data from closely related compounds, such as 2-aminophenol and 2-iodophenol, to provide estimations and context. It also outlines plausible experimental protocols for its synthesis and purification and discusses its potential applications.

Chemical and Physical Properties

Table 1: Core Chemical and Physical Properties

| Property | Value for this compound | Reference Compound: 2-Aminophenol | Reference Compound: 2-Iodophenol |

| IUPAC Name | This compound | 2-aminophenol | 2-iodophenol |

| CAS Number | 99968-81-7 | 95-55-6 | 533-58-4 |

| Molecular Formula | C₆H₆INO | C₆H₇NO | C₆H₅IO |

| Molecular Weight | 235.02 g/mol | 109.13 g/mol | 220.01 g/mol |

| Appearance | Not specified (likely a crystalline solid) | Off-white to beige crystalline powder | Pale yellow or pink crystalline powder |

| Melting Point | Data not available | 170-174 °C | 37-43 °C |

| Boiling Point | Data not available | Sublimes at 153 °C (at 1.47 kPa) | 186-187 °C (at 160 mmHg) |

| SMILES | NC1=CC=CC(I)=C1O | C1=CC=C(C(=C1)N)O | C1=CC=C(C(=C1)O)I |

| InChI | InChI=1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | InChI=1S/C6H7NO/c7-5-3-1-2-4-6(5)8/h1-4,8H,7H2 | InChI=1S/C6H5IO/c7-5-3-1-2-4-6(5)8/h1-4,8H |

| InChIKey | WKOJOGYKEWTXHX-UHFFFAOYSA-N | CDAWCLOXVUBKRW-UHFFFAOYSA-N | KQDJTBPASNJQFQ-UHFFFAOYSA-N |

Spectroscopic Data

Experimental spectroscopic data for this compound are not widely published. The following table provides predicted and reference spectral information.

Table 2: Spectroscopic Data and Interpretation

| Technique | Expected Data for this compound | Reference Data (2-Aminophenol / 2-Iodophenol) |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), broad signals for -NH₂ and -OH groups (variable). The iodine and amino groups will influence the chemical shifts and splitting patterns of the aromatic protons. | 2-Aminophenol (DMSO-d₆): δ 8.98 (s, 1H, OH), 6.43-6.68 (m, 4H, Ar-H), 4.48 (s, 2H, NH₂) |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), C-I carbon signal at a higher field (lower ppm) around δ 90-100 ppm, C-OH and C-NH₂ signals at lower fields (higher ppm). | 2-Aminophenol (DMSO-d₆): δ 144.5, 137.1, 120.2, 117.2, 115.1, 115.0 |

| IR (Infrared) | Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), C-O stretch (~1200-1260 cm⁻¹), C-I stretch (~500-600 cm⁻¹), and aromatic C-H and C=C bands. | 2-Aminophenol (ATR-IR): Broad O-H and N-H stretching bands are prominent in the 3000-3500 cm⁻¹ region. |

| MS (Mass Spec) | Expected molecular ion peak [M]⁺ at m/z = 235. Characteristic fragmentation pattern involving loss of I, CO, and HCN. | 2-Aminophenol (ESI+): [M+H]⁺ at m/z = 110.06. 2-Iodophenol (EI): M⁺ at m/z = 220. |

Experimental Protocols

Proposed Synthesis: Iodination of 2-Aminophenol

A plausible and direct method for the synthesis of this compound is the electrophilic iodination of 2-aminophenol. The amino and hydroxyl groups are both ortho-, para-directing. Due to steric hindrance from the existing substituents at positions 1 and 2, the incoming electrophile (iodine) is likely to substitute at the C4 or C6 position. Careful control of reaction conditions is necessary to favor the desired C6 isomer and minimize the formation of di-substituted products. An alternative approach could involve the reduction of 2-iodo-6-nitrophenol.

Methodology:

-

Dissolution: Dissolve 2-aminophenol in a suitable solvent such as water or a mixture of water and a miscible organic solvent.

-

Iodination Reagent: Prepare a solution of the iodinating agent. A common method involves using iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) or using iodine monochloride (ICl).

-

Reaction: Slowly add the iodinating agent to the stirred solution of 2-aminophenol at a controlled temperature (e.g., 0-5 °C) to manage the reaction's exothermicity and selectivity.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench any remaining iodine by adding a solution of sodium thiosulfate until the characteristic iodine color disappears.

-

Work-up: Neutralize the reaction mixture if necessary and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Caption: Proposed workflow for the synthesis and purification of this compound.

Purification Protocol: Column Chromatography

The crude product obtained from the synthesis will likely be a mixture of isomers (4-iodo and 6-iodo) and potentially some starting material or di-iodinated product. Purification can be achieved using silica gel column chromatography.

Methodology:

-

Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional components: the aromatic ring, the amino group, and the hydroxyl group.

-

Amino Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. Condensation with aldehydes or ketones can form Schiff bases.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation or O-acylation.

-

Aromatic Ring: The ring is activated towards further electrophilic aromatic substitution by the electron-donating amino and hydroxyl groups.

-

Iodine Substituent: The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a valuable building block for synthesizing more complex molecules.

Caption: Reactivity map of this compound's functional groups.

Applications in Drug Development and Research

While specific biological activities of this compound are not well-documented, its structural motifs are present in various biologically active molecules.

-

Scaffold for Synthesis: As a trifunctional building block, it is a valuable starting material for constructing complex molecular architectures. Its derivatives could be screened for various biological activities. For instance, ortho-aminophenol derivatives have been investigated as potent inhibitors of ferroptosis, a form of programmed cell death, which is a promising therapeutic strategy for multiple diseases.

-

Enzyme Inhibitors: Aminophenol structures are known to exhibit enzyme-inhibiting properties. For example, the enzyme 2-aminophenol 1,6-dioxygenase, found in certain bacteria, specifically acts on 2-aminophenol and some of its derivatives, suggesting that related structures could be designed as specific enzyme inhibitors.

-

Metal-Complexing Agent: The ortho-aminophenol moiety can act as a bidentate ligand, chelating metal ions. This property is useful in the development of metal-based drugs or sensors.

Safety and Handling

No specific safety data sheet is available for this compound. However, based on related compounds like 2-amino-4-chlorophenol, it should be handled as a hazardous substance.

-

Hazards: Likely to be toxic if ingested, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory tract irritation. May cause skin sensitization.

-

Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a chemical compound with considerable potential as a synthetic intermediate in medicinal chemistry and materials science. While comprehensive experimental data on its properties are scarce, its fundamental characteristics can be inferred from its structure and comparison with related molecules. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working with this and similar compounds, highlighting its utility as a versatile building block for the development of novel molecules. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties.

CAS number and molecular structure of 2-Amino-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-iodophenol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, molecular structure, and physicochemical properties. Due to the limited availability of in-depth experimental data in the public domain, this guide also presents information on closely related analogs to provide a comparative context for researchers. The synthesis and biological activity of o-aminophenol derivatives are discussed to highlight potential research avenues.

Chemical Identity and Molecular Structure

This compound is an organic compound featuring an aminophenol core with an iodine substituent at the 6-position.

CAS Number: 99968-81-7

Molecular Formula: C₆H₆INO

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group, an amino group, and an iodine atom. The hydroxyl and amino groups are ortho to each other, and the iodine atom is ortho to the amino group and meta to the hydroxyl group.

Molecular Weight: 235.02 g/mol

IUPAC Name: this compound

InChI: 1S/C6H6INO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2

InChIKey: WKOJOGYKEWTXHX-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively available in peer-reviewed literature. However, computed properties and data for structurally similar compounds can provide valuable estimates for researchers. The following table summarizes key physicochemical properties for this compound and provides a comparison with the related isomers, 2-Amino-4-iodophenol and the parent compound, 2-Aminophenol.

| Property | This compound (Computed) | 2-Amino-4-iodophenol (Computed)[1] | 2-Aminophenol (Experimental) |

| Molecular Weight ( g/mol ) | 235.02 | 235.02[1] | 109.13 |

| LogP | Not Available | 1.4[1] | 0.62 |

| Melting Point (°C) | Not Available | Not Available | 174 |

| Boiling Point (°C) | Not Available | Not Available | Not Available |

| pKa (acidic - OH) | Not Available | Not Available | 9.97 |

| pKa (basic - NH₂) | Not Available | Not Available | 4.78 |

| Polar Surface Area (Ų) | Not Available | 46.3[1] | 46.3 |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily found in the public domain. However, general synthetic strategies for halogenated aminophenols can be adapted. A plausible synthetic route could involve the selective iodination of 2-aminophenol or the reduction of a corresponding nitrophenol.

General Synthetic Workflow (Hypothetical)

The synthesis of this compound could potentially be achieved through a multi-step process starting from a commercially available precursor. A logical workflow is outlined below.

Caption: Hypothetical synthetic workflow for this compound.

Note: The feasibility of this pathway would require experimental validation to optimize reaction conditions and ensure regioselectivity of the iodination step.

Biological Activity and Applications in Drug Development

There is a significant lack of specific data on the biological activity, mechanism of action, and direct applications of this compound in drug development. However, the broader class of o-aminophenol derivatives has been investigated for various therapeutic properties. Research on related compounds can offer insights into the potential bioactivity of this compound.

Derivatives of the parent compound, 2-aminophenol, have been explored for their potential as inhibitors of enzymes such as 5-lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. Furthermore, the introduction of halogen atoms, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its binding affinity to target proteins and its metabolic stability.

For drug development professionals, this compound represents a potential building block for the synthesis of more complex molecules with novel biological activities. The presence of three distinct functional groups (hydroxyl, amino, and iodo) allows for diverse chemical modifications and the generation of compound libraries for screening.

Logical Relationship for Investigating Bioactivity

The following diagram illustrates a logical workflow for the preliminary investigation of the biological activity of a novel compound like this compound.

Caption: Logical workflow for screening the biological activity.

Conclusion and Future Directions

This compound is a chemical entity with a well-defined structure and CAS number. However, there is a notable scarcity of publicly available data regarding its detailed physicochemical properties, specific synthesis protocols, and biological activities. This guide has provided the foundational information available and has contextualized the potential of this compound by examining related molecules.

For researchers and drug development professionals, this compound presents an opportunity for foundational research. Future work should focus on:

-

Developing and publishing a robust and scalable synthesis protocol.

-

Comprehensive characterization of its physicochemical properties through experimental methods.

-

Systematic screening for biological activities across a range of therapeutically relevant targets.

Such studies would be invaluable in unlocking the potential of this compound and its derivatives in medicinal chemistry and drug discovery.

References

A Technical Guide to the Research Applications of 2-Amino-6-iodophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential research applications of 2-Amino-6-iodophenol derivatives. By leveraging the existing body of research on substituted 2-aminophenols, this document explores synthetic pathways, biological activities, and experimental protocols relevant to the development of novel compounds derived from this compound. The unique presence of an iodine atom at the 6-position offers a valuable site for further functionalization, making this class of compounds particularly interesting for drug discovery and chemical biology.

Core Synthetic Applications

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily benzoxazoles and phenoxazinones. The adjacent amino and hydroxyl groups readily participate in cyclization reactions, forming stable aromatic systems.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[1][2] The general synthesis of benzoxazoles from 2-aminophenols involves the condensation with various functional groups such as aldehydes, ketones, carboxylic acids, or β-diketones.[3][4] The reaction typically proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration. The iodine substituent on the this compound backbone can be retained or further modified in subsequent synthetic steps.

Synthesis of Phenoxazinone Derivatives

Phenoxazinones are another important class of compounds synthesized from 2-aminophenol derivatives. These structures are known for their chromophoric properties and biological activities. The synthesis is often achieved through oxidative dimerization of 2-aminophenols.[5]

Potential Biological and Research Applications

Derivatives of 2-aminophenol have demonstrated a broad spectrum of biological activities, suggesting that this compound derivatives could be valuable candidates for various therapeutic and research areas.

Anticancer and Cytotoxic Activity

Substituted benzoxazoles and phenoxazines have been extensively investigated for their potential as anticancer agents.[6] Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cell proliferation and DNA replication, such as topoisomerase I and II.[7][8][9][10][11][12]

Table 1: Cytotoxic Activity of Representative Benzophenazine and Benzothiazole Derivatives (Analogs of Potential this compound Derivatives)

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine | HeLa | 1.04 - 2.27 | [7] |

| Benzo[a]phenazine | A549 | 1.04 - 2.27 | [7] |

| Benzo[a]phenazine | MCF-7 | 1.04 - 2.27 | [7] |

| Benzo[a]phenazine | HL-60 | 1.04 - 2.27 | [7] |

| 6-Amino-2-phenylbenzothiazole | HeLa | >50 | [13] |

| 6-Amino-2-phenylbenzothiazole | MCF-7 | 15.3 | [13] |

| 6-Amino-2-phenylbenzothiazole | CaCo-2 | 10.2 | [13] |

| 6-Amino-2-phenylbenzothiazole | Hep-2 | 20.4 | [13] |

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the search for novel antimicrobial agents.[14] Derivatives of 2-aminophenol have shown promise as antibacterial and antifungal compounds.[15][16] The mode of action can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 2: Minimum Inhibitory Concentration (MIC) of Representative Aminophenol and Glucopyranoside Derivatives (Analogs of Potential this compound Derivatives)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| o-Nitrophenol Derivative | Various Bacteria & Fungi | 100 - 200 | [17] |

| Marine Streptomyces sp. S2A Metabolites | Micrococcus luteus | 7.8 | [18] |

| Marine Streptomyces sp. S2A Metabolites | Staphylococcus epidermidis | 15.62 | [18] |

| Marine Streptomyces sp. S2A Metabolites | Staphylococcus aureus | 15.62 | [18] |

| Marine Streptomyces sp. S2A Metabolites | Bacillus cereus | 15.62 | [18] |

| Marine Streptomyces sp. S2A Metabolites | Escherichia coli | 15.62 | [18] |

| Marine Streptomyces sp. S2A Metabolites | Klebsiella pneumoniae | 31.25 | [18] |

| Glucopyranoside Analog | Bacillus subtilis | 1249 | [19] |

| Glucopyranoside Analog | Pseudomonas aeruginosa | 1249 | [19] |

| Glucopyranoside Analog | Escherichia coli | 524 | [19] |

Enzyme Inhibition

The structural motifs derived from 2-aminophenols are found in numerous enzyme inhibitors. This suggests that derivatives of this compound could be designed to target specific enzymes with therapeutic relevance.[20][21]

-

Topoisomerase Inhibition: As mentioned, these compounds can interfere with the function of topoisomerases, leading to apoptosis in cancer cells.[8][9][10][11][12]

-

Monoamine Oxidase (MAO) Inhibition: Certain derivatives have shown potent and selective inhibition of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[22]

Fluorescent Probes for Bioimaging

Schiff bases derived from 2-aminophenols can act as fluorescent probes for the detection of ions and other small molecules.[23] The fluorescence properties of these probes can be modulated by the binding of the target analyte, allowing for its visualization in biological systems.[24][25][26] The mechanism often involves processes like intramolecular charge transfer (ICT) or deprotonation of the phenolic hydroxyl group.[23]

Experimental Protocols

This section provides generalized experimental protocols that can be adapted for the synthesis and evaluation of this compound derivatives.

General Synthesis of Benzoxazoles from 2-Aminophenol and Aldehyde

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Catalyst (e.g., polyphosphoric acid (PPA), TiO2–ZrO2)[3]

-

Solvent (e.g., acetonitrile, or solvent-free)[3]

-

40% aq. NaOH solution (for pH adjustment)[3]

Procedure:

-

To a solution of this compound in the chosen solvent, add the substituted aromatic aldehyde.

-

Add the catalyst to the reaction mixture.

-

If using PPA, the reaction can be heated to 145–150 °C for 3–6 hours.[3] For other catalysts like TiO2–ZrO2, the reaction may proceed at a lower temperature (e.g., 60 °C) for a shorter duration (15–25 minutes).[3]

-

Adjust the pH of the reaction mixture to 5–6 using 40% aq. NaOH solution.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

General Synthesis of Phenoxazinones by Oxidative Dimerization

Materials:

Procedure:

-

Dissolve this compound in acetone.[5]

-

In a separate flask, prepare a solution of sodium iodate in water.[5]

-

Under stirring at room temperature, add the this compound solution to the sodium iodate solution.[5]

-

Allow the reaction to stir at room temperature for several hours (e.g., 15-20 hours).[5]

-

Monitor the reaction by TLC.

-

Upon completion, collect the solid product by filtration.[5]

-

Wash the filter cake with water and dry.[5]

-

Purify the product using column chromatography.[5]

-

Characterize the final product using appropriate spectroscopic methods.

Protocol for Antimicrobial Activity Assessment (Broth Microdilution Method)

Materials:

-

Synthesized this compound derivatives

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[27][28][29][30]

Protocol for Topoisomerase II Inhibition Assay (Decatenation Assay)

Materials:

-

Synthesized this compound derivatives

-

Human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing ATP)

-

DNA loading dye

-

Agarose gel

-

Electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures containing the assay buffer, kDNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding human topoisomerase IIα to each mixture.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to the control (no inhibitor).[8]

Visualizations of Pathways and Workflows

Synthetic Pathways

Caption: Synthetic routes from this compound to benzoxazole and phenoxazinone derivatives.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Signaling Pathway for Topoisomerase II Inhibition

Caption: Mechanism of action for a topoisomerase II inhibitor leading to apoptosis.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]

- 5. CN1321120C - Phenoxazinone compounds and their preparation method and pharmaceutical use - Google Patents [patents.google.com]

- 6. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents [mdpi.com]

- 11. Topoisomerase I and II Inhibitors: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial activities of a small molecule compound II-6s against oral streptococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases [mdpi.com]

- 23. 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Assessment of antimicrobial activity [protocols.io]

- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

2-Amino-6-iodophenol: A Versatile Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-iodophenol is a valuable trifunctional building block in organic synthesis, possessing amino, hydroxyl, and iodo groups on an aromatic scaffold. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic compounds, pharmaceuticals, and advanced materials. The presence of the iodine atom, in particular, opens avenues for various cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of intricate molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Physicochemical Properties and Characterization

While detailed experimental data for this compound is not extensively reported in readily available literature, its properties can be inferred from related compounds. It is expected to be a solid at room temperature, with solubility in common organic solvents.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| This compound | C₆H₆INO | 235.02 | 99968-81-7 | Not specified |

| 2-Aminophenol | C₆H₇NO | 109.13 | 95-55-6 | White to off-white crystalline powder |

| 2-Iodophenol | C₆H₅IO | 220.01 | 533-58-4 | Pale yellow solid |

Characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the region of 6.5-7.5 ppm, with coupling patterns indicative of a 1,2,3-trisubstituted benzene ring. Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom shifted downfield. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), and C-N and C-O stretching in the fingerprint region. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (235.02 g/mol ). |

Synthesis of this compound

The synthesis of this compound presents a regioselectivity challenge due to the activating and ortho-, para-directing nature of both the amino and hydroxyl groups. Direct iodination of 2-aminophenol often leads to a mixture of isomers. A more controlled, albeit indirect, synthetic approach is often necessary.

Experimental Protocol: Synthesis via Diazotization of 2-Amino-6-nitrophenol followed by Reduction

This multi-step synthesis provides a more regioselective route to the target compound.

Step 1: Nitration of 2-Iodophenol to 2-Iodo-6-nitrophenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-iodophenol (1 equivalent) in glacial acetic acid.

-

Nitration: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water. The solid product will precipitate. Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-iodo-6-nitrophenol.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction Setup: In a round-bottom flask, suspend 2-iodo-6-nitrophenol (1 equivalent) in ethanol or a mixture of ethanol and water.

-

Reduction: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) or iron powder in the presence of an acid (e.g., HCl or acetic acid).

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of a variety of important organic molecules, primarily through reactions involving its three functional groups.

Suzuki-Miyaura Coupling

The carbon-iodine bond in this compound is susceptible to palladium-catalyzed Suzuki-Miyaura coupling, allowing for the formation of a new carbon-carbon bond.

Diagram of Suzuki-Miyaura Coupling Pathway

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Amino-6-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2-Amino-6-iodophenol, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules. The document details the synthesis of the parent compound and explores its reactivity towards common electrophiles, including bromine, nitric acid, and sulfur trioxide. Emphasis is placed on predicting regioselectivity based on the electronic effects of the substituent groups. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these reactions in a laboratory setting. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a substituted aromatic compound of significant interest in organic synthesis due to its trifunctional nature, possessing amino, hydroxyl, and iodo groups. These functional groups not only offer multiple points for further chemical modification but also exert a profound influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. Understanding and controlling these reactions are crucial for the rational design and synthesis of complex molecules with potential therapeutic applications.

The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups and ortho-, para-directors in EAS reactions. Their strong electron-donating effects, primarily through resonance, increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Conversely, the iodine (-I) atom is a deactivating group due to its electron-withdrawing inductive effect, yet it also directs incoming electrophiles to the ortho and para positions. The interplay of these electronic effects, coupled with steric considerations, dictates the outcome of electrophilic substitution on the this compound scaffold.

This guide will systematically explore the synthesis of this compound and its subsequent electrophilic substitution reactions, providing detailed experimental procedures and expected outcomes.

Synthesis of this compound

The synthesis of this compound can be achieved from commercially available 2-aminophenol through a regioselective iodination reaction.

Experimental Protocol: Iodination of 2-Aminophenol

Objective: To synthesize this compound from 2-aminophenol.

Reagents and Materials:

-

2-Aminophenol

-

Sodium Iodide (NaI)

-

Sodium Hypochlorite (NaOCl, commercial bleach solution)

-

Hydrochloric Acid (HCl)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol (1.0 eq.) in a suitable solvent like dichloromethane.

-

Add an aqueous solution of sodium iodide (1.1 eq.).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite (1.2 eq.) dropwise with vigorous stirring. The in-situ generation of hypoiodous acid (HOI) acts as the iodinating agent.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Expected Yield: 70-80%

Characterization Data:

-

¹H NMR: Peaks corresponding to the aromatic protons and the protons of the amino and hydroxyl groups.

-

¹³C NMR: Peaks corresponding to the carbon atoms of the aromatic ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the mass of this compound (C₆H₆INO).

Caption: Synthesis of this compound.

Electrophilic Substitution Reactions of this compound

The directing effects of the substituents on the this compound ring are crucial for predicting the regiochemical outcome of electrophilic substitution reactions. The -NH₂ and -OH groups are strong ortho-, para-directors and activators. The -I group is a deactivator but also an ortho-, para-director.

The available positions for substitution are C3, C4, and C5.

-

C4: Para to the -NH₂ group and ortho to the -OH group. This position is electronically favored.

-

C5: Meta to both -NH₂ and -OH groups. This position is electronically disfavored.

-

C3: Ortho to the -NH₂ group and meta to the -OH group.

Considering the combined directing effects, electrophilic attack is most likely to occur at the C4 position . Steric hindrance from the adjacent iodine atom at C6 might slightly disfavor substitution at the C5 position.

To control the high reactivity of the aminophenol system and prevent unwanted side reactions like oxidation and polysubstitution, the amino group is often protected, for example, by acetylation.[2]

Acetylation of this compound

Caption: Protection of the amino group.

Bromination

Direct bromination of this compound is expected to be rapid and may lead to polybrominated products. To achieve monosubstitution, milder brominating agents or protection of the amino group is recommended.

Objective: To synthesize 4-bromo-2-acetamido-6-iodophenol.

Reagents and Materials:

-

N-(2-hydroxy-3-iodophenyl)acetamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve N-(2-hydroxy-3-iodophenyl)acetamide (1.0 eq.) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.05 eq.) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

The acetyl protecting group can be removed by acid or base hydrolysis to yield 2-Amino-4-bromo-6-iodophenol.

Quantitative Data Summary Table

| Reaction Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Bromination | N-(2-hydroxy-3-iodophenyl)acetamide | 4-bromo-2-acetamido-6-iodophenol | NBS | CH₃CN | RT | 2-4 | 85-95 |

| Deprotection | 4-bromo-2-acetamido-6-iodophenol | 2-Amino-4-bromo-6-iodophenol | HCl (aq) | Ethanol | Reflux | 2 | 90-98 |

Nitration

Direct nitration of aminophenols can lead to oxidation and the formation of tarry by-products. Therefore, protection of the amino group is crucial.

Objective: To synthesize 2-acetamido-6-iodo-4-nitrophenol.

Reagents and Materials:

-

N-(2-hydroxy-3-iodophenyl)acetamide

-

Nitric Acid (HNO₃, fuming)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve N-(2-hydroxy-3-iodophenyl)acetamide (1.0 eq.) in concentrated sulfuric acid at 0 °C.

-

Slowly add a mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent.

-

The acetyl group can be removed by hydrolysis to yield 2-Amino-6-iodo-4-nitrophenol.

Quantitative Data Summary Table

| Reaction Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Nitration | N-(2-hydroxy-3-iodophenyl)acetamide | 2-acetamido-6-iodo-4-nitrophenol | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 | 1-2 | 70-80 |

| Deprotection | 2-acetamido-6-iodo-4-nitrophenol | 2-Amino-6-iodo-4-nitrophenol | H₂SO₄ (aq) | Water | Reflux | 3 | 85-95 |

Sulfonation

Sulfonation of aromatic compounds is a reversible reaction. Using fuming sulfuric acid can lead to the introduction of a sulfonic acid group.

Objective: To synthesize 3-amino-5-iodo-4-hydroxybenzenesulfonic acid.

Reagents and Materials:

-

This compound

-

Fuming Sulfuric Acid (H₂SO₄·SO₃)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Carefully add this compound (1.0 eq.) to fuming sulfuric acid (excess) at room temperature with stirring.

-

Heat the reaction mixture to the desired temperature and maintain for several hours. Monitor the reaction by taking aliquots, quenching with water, and analyzing by techniques like HPLC.

-

After completion, cool the reaction mixture and carefully pour it onto ice.

-

The sulfonic acid product may precipitate out of the solution and can be collected by filtration.

Quantitative Data Summary Table

| Reaction Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Sulfonation | This compound | 3-amino-5-iodo-4-hydroxybenzenesulfonic acid | H₂SO₄·SO₃ | None | 80-100 | 4-6 | 60-70 |

Mechanistic Pathways and Logical Relationships

The regioselectivity of the electrophilic substitution reactions on the protected this compound is governed by the electronic effects of the substituents. The acetamido (-NHCOCH₃) and hydroxyl (-OH) groups are both ortho-, para-directing. The iodine atom is also ortho-, para-directing.

Caption: Factors influencing regioselectivity.

Caption: General experimental workflow.

Conclusion

This technical guide has detailed the synthesis and electrophilic substitution reactions of this compound. The regioselectivity of these reactions is primarily directed to the C4 position due to the synergistic ortho-, para-directing effects of the amino and hydroxyl groups. The use of a protecting group on the amine is a crucial strategy to control the reactivity and prevent undesired side reactions, enabling selective functionalization of the aromatic ring. The provided experimental protocols and quantitative data serve as a valuable resource for chemists engaged in the synthesis of complex molecules derived from this versatile building block. Further research could explore a wider range of electrophilic substitution reactions and the application of these derivatives in the development of novel therapeutic agents.

References

The Interplay of Electronic Effects in 2-Amino-6-iodophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-iodophenol is a substituted aromatic compound with a unique arrangement of functional groups that gives rise to a complex interplay of electronic effects. The amino, hydroxyl, and iodo substituents, each with distinct inductive and resonance properties, collectively influence the electron density distribution within the benzene ring, thereby dictating its reactivity, acidity, and other physicochemical properties. This technical guide provides an in-depth analysis of these electronic effects, supported by quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying chemical principles. Understanding these effects is paramount for applications in medicinal chemistry and materials science, where precise control of molecular properties is essential for the design of novel therapeutic agents and functional materials.

Introduction to Substituent Electronic Effects

The reactivity and properties of a substituted benzene ring are profoundly influenced by the nature of its substituents. These effects are broadly categorized into two types: inductive and resonance effects.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom of the aromatic ring. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring, while electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density towards the ring.[1]

-

Resonance Effect (R or M): This effect is transmitted through the pi (π) system and involves the delocalization of lone pair electrons or pi electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs (e.g., -NH₂, -OH) exhibit a positive resonance effect (+R), increasing the electron density of the ring, particularly at the ortho and para positions.[1] Conversely, groups with pi bonds to electronegative atoms (e.g., -NO₂) show a negative resonance effect (-R), withdrawing electron density from the ring.

In this compound, the amino (-NH₂) and hydroxyl (-OH) groups are strong +R and moderate -I substituents. The iodo (-I) group is a halogen, which is a unique case, exhibiting a -I effect due to its electronegativity and a weaker +R effect due to its lone pairs.[1] The overall electronic landscape of the molecule is a summation of these individual contributions, further complicated by their ortho positioning, which can introduce steric interactions and intramolecular hydrogen bonding.

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using various parameters, most notably Hammett constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Ortho Hammett Constant (σo) |

| -NH₂ | -0.66 | -0.16 | - |

| -OH | -0.37 | 0.12 | - |

| -I | 0.18 | 0.35 | 0.63 |

Table 1: Hammett Constants for Amino, Hydroxyl, and Iodo Substituents.[2]

The negative σp values for the amino and hydroxyl groups indicate their strong electron-donating character through resonance at the para position. The positive σp and σm values for iodine highlight its electron-withdrawing nature, primarily through the inductive effect. Ortho-substituent effects are more complex to quantify due to the interplay of electronic and steric factors, a phenomenon often referred to as the "ortho effect".

Predicted Electronic Properties of this compound

Due to the lack of specific experimental data for this compound, we can predict its properties based on the cumulative effects of its substituents.

-

Acidity (pKa): The hydroxyl group's acidity will be influenced by the other two substituents. The electron-donating amino group will decrease the acidity (increase the pKa) by destabilizing the phenoxide anion. Conversely, the electron-withdrawing iodine atom will increase the acidity (decrease the pKa). Given the opposing nature of these effects, the pKa of this compound is expected to be slightly higher than that of 2-iodophenol (pKa ≈ 8.5) but lower than that of 2-aminophenol (pKa ≈ 9.97). A predicted pKa for the closely related 2-amino-5-iodophenol is 8.91.[3]

-

Basicity: The basicity of the amino group will be reduced by the electron-withdrawing effects of the hydroxyl and iodo groups. Intramolecular hydrogen bonding between the amino and hydroxyl groups can also affect the availability of the nitrogen lone pair for protonation.

-

Reactivity in Electrophilic Aromatic Substitution: The strong activating and ortho-, para-directing effects of the amino and hydroxyl groups will dominate, making the aromatic ring highly susceptible to electrophilic attack. The positions para to the amino group (position 4) and para to the hydroxyl group (position 5) are expected to be the most reactive sites.

Visualizing the Electronic Effects

The interplay of inductive and resonance effects can be visualized using diagrams.

Experimental Protocols for Characterization

Spectrophotometric Determination of pKa

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.

Materials:

-

This compound

-

Series of buffer solutions with known pH values (e.g., pH 7 to 11)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of solutions by diluting an aliquot of the stock solution in different buffer solutions to a constant final concentration.

-

Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 250-400 nm).

-

Identify the wavelength of maximum absorbance for the acidic (phenol) and basic (phenoxide) forms.

-

Measure the absorbance of each solution at these two wavelengths.

-

Calculate the ratio of the concentrations of the deprotonated ([A⁻]) and protonated ([HA]) forms using the following equation: [A⁻]/[HA] = (A - A_HA) / (A_A - A) where A is the absorbance of the mixture, A_HA is the absorbance of the fully protonated form, and A_A is the absorbance of the fully deprotonated form.

-

Plot pH versus log([A⁻]/[HA]). The pKa is the pH at which log([A⁻]/[HA]) = 0.

Cyclic Voltammetry for Oxidation Potential Determination

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound.

Materials:

-

This compound

-

Supporting electrolyte solution (e.g., 0.1 M KCl in a suitable solvent like acetonitrile or a buffer)

-

Three-electrode system: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire)

-

Potentiostat

Procedure:

-

Dissolve a known concentration of this compound in the supporting electrolyte solution.

-

Place the solution in an electrochemical cell and insert the three electrodes.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes.

-

Set the parameters on the potentiostat, including the initial potential, final potential, and scan rate.

-

Run the cyclic voltammogram, scanning the potential to a sufficiently positive value to observe the oxidation of the phenol and/or amine group, and then reversing the scan.

-

The potential at the peak of the oxidation wave (anodic peak potential, Epa) provides information about the oxidation potential of the compound.

References

Navigating the Physicochemical Landscape of 2-Amino-6-iodophenol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-6-iodophenol, focusing on its solubility in common laboratory solvents and its chemical stability under various stress conditions. Understanding these parameters is critical for the effective design of synthetic routes, formulation development, and toxicological assessments. This document offers a framework for experimental investigation, including detailed protocols and data presentation structures, to aid researchers in generating reliable and reproducible results.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative assessment can be inferred from the behavior of structurally similar compounds, such as 2-aminophenol and other halogenated aromatics. The presence of both a hydrophilic amino group and a hydroxyl group, capable of hydrogen bonding, suggests at least moderate solubility in polar solvents. Conversely, the iodine substituent increases the molecular weight and lipophilicity, which may enhance solubility in non-polar organic solvents.

To facilitate a systematic investigation, the following table summarizes the expected solubility of this compound in a range of common solvents. Researchers are encouraged to populate this table with their own experimentally determined quantitative data.

Table 1: Quantitative Solubility of this compound in Common Solvents

| Solvent | Predicted Qualitative Solubility | Quantitative Solubility (g/L) at 25°C | Method of Determination |

| Water | Sparingly soluble | Data to be determined | Shake-Flask Method |

| Ethanol | Soluble | Data to be determined | Shake-Flask Method |

| Methanol | Soluble | Data to be determined | Shake-Flask Method |